molecular formula C10H21N3O3 B1373354 tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate CAS No. 1251504-91-2

tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate

Cat. No.: B1373354
CAS No.: 1251504-91-2
M. Wt: 231.29 g/mol
InChI Key: IQFCEJTWEISRPL-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate is a carbamate derivative characterized by a tert-butyl group, an N-methyl carbamate moiety, and a branched 2-(N'-hydroxycarbamimidoyl)-2-methylethyl substituent. The compound is listed with four suppliers, indicating its relevance in synthetic chemistry or pharmaceutical research .

Properties

IUPAC Name

tert-butyl N-[(3Z)-3-amino-3-hydroxyimino-2-methylpropyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N3O3/c1-7(8(11)12-15)6-13(5)9(14)16-10(2,3)4/h7,15H,6H2,1-5H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFCEJTWEISRPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OC(C)(C)C)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C)C(=O)OC(C)(C)C)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Carbamate Intermediate

The initial step generally involves preparing a tert-butyl carbamate derivative with an appropriate side chain. This can be achieved by:

  • Starting Material: tert-butyl 2-aminoethylcarbamate or a related protected amine.
  • N-Methylation: The nitrogen atom of the carbamate is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Protection: The tert-butyl group serves as a protecting group for the carbamate during subsequent transformations.

Example Reaction Conditions:

Step Reagents/Conditions Yield (%) Notes
N-methylation Methyl iodide, base (e.g., K2CO3), solvent (e.g., DMF), room temperature ~85-90% Mild conditions to avoid over-alkylation
Carbamate protection Use of di-tert-butyl dicarbonate (Boc2O) in presence of base High Standard Boc protection protocol

Introduction of the Hydroxycarbamimidoyl Group

The hydroxycarbamimidoyl group (amidoxime) is typically introduced by converting a nitrile or an oxime precursor into the amidoxime functionality.

  • Precursor: A nitrile-containing intermediate derived from the carbamate side chain.
  • Reaction: Treatment with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) converts the nitrile to the amidoxime.
  • Conditions: Usually performed in ethanol or methanol at reflux or elevated temperature for several hours.

Typical Reaction Scheme:

$$
\text{R-CN} + \text{NH}2\text{OH} \rightarrow \text{R-C(=NOH)NH}2
$$

Step Reagents/Conditions Yield (%) Notes
Amidoxime formation Hydroxylamine hydrochloride, base, EtOH, reflux, 4-6 h 70-85% Purification by recrystallization or chromatography

Final Purification and Characterization

  • Purification: Column chromatography or recrystallization is employed to isolate the pure compound.
  • Characterization: Confirmed by NMR (1H, 13C), LC-MS, IR spectroscopy, and elemental analysis.

Data Summary Table for Preparation Steps

Step Number Reaction Type Reagents/Conditions Yield (%) Key Observations
1 Carbamate formation tert-butyl 2-aminoethylcarbamate + Boc2O, base 90+ Efficient protection of amine group
2 N-methylation Methyl iodide, K2CO3, DMF, RT 85-90 Selective methylation on N
3 Amidoxime formation Hydroxylamine hydrochloride, base, EtOH, reflux 70-85 Conversion of nitrile to amidoxime
4 Purification Chromatography or recrystallization - High purity product

Research Findings and Considerations

  • Reaction Optimization: The use of molecular sieves during carbamate formation can improve yields by removing water and driving the equilibrium toward product formation.
  • Temperature Control: Amidoxime formation is sensitive to temperature; reflux conditions favor complete conversion but prolonged heating may cause decomposition.
  • Solvent Effects: Polar protic solvents like ethanol facilitate hydroxylamine reactions; however, solvent choice can be optimized for scale-up.
  • Purity and Stability: The tert-butyl carbamate group provides stability to the molecule, allowing for easier handling and storage.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxycarbamimidoyl moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and hydroxycarbamimidoyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Oxo derivatives of the hydroxycarbamimidoyl group.

    Reduction: Amines derived from the reduction of the carbamate group.

    Substitution: Substituted carbamates and hydroxycarbamimidoyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a ligand in various catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Protein Modification: It is used in the modification of proteins to study their structure and function.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.

    Diagnostic Agents: It is used in the development of diagnostic agents for various medical conditions.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties.

    Agriculture: It is studied for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(N’-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group is particularly important for its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes the structural and functional differences between the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate C₁₁H₂₂N₃O₃ ~256.3 tert-butyl, N-methyl, 2-(N'-hydroxycarbamimidoyl)-2-methylethyl Branched chain; enhanced steric bulk; potential for H-bonding
tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate C₈H₁₆N₃O₃ 202.2 tert-butyl, hydroxycarbamimidoyl-methyl Linear chain; reduced steric hindrance; higher aqueous solubility
N-(2-carbamimidoylethyl)-N-methylcarbamate C₆H₁₂N₃O₂ 158.2 N-methyl carbamate, 2-carbamimidoylethyl Lacks tert-butyl; lower lipophilicity; simpler structure
tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate C₁₀H₂₀N₃O₃ ~242.3 tert-butyl, 2-(N'-hydroxycarbamimidoyl)-2-methylethyl (no N-methyl) Absence of N-methyl group; reduced metabolic stability

Physicochemical and Functional Implications

Lipophilicity and Solubility: The tert-butyl group in the target compound increases lipophilicity compared to analogues lacking this substituent (e.g., N-(2-carbamimidoylethyl)-N-methylcarbamate) . However, this may reduce aqueous solubility relative to the linear-chain analogue tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]carbamate .

Steric and Electronic Effects: The branched 2-methylethyl chain in the target compound introduces steric hindrance, which may slow enzymatic degradation or alter reactivity in synthetic pathways compared to simpler analogues . The N-methyl group in the carbamate moiety may enhance metabolic stability by protecting against hydrolysis, a feature absent in the non-methylated analogue tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]carbamate .

Synthetic Accessibility :

  • Compounds with fewer substituents (e.g., N-(2-carbamimidoylethyl)-N-methylcarbamate) are synthetically simpler but may lack the functional versatility of the target compound .
  • The tert-butyl group, while bulky, is a common protecting group in organic synthesis, suggesting compatibility with standard carbamate-protection strategies .

Biological Activity

tert-Butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate is a synthetic organic compound notable for its diverse applications in biological research, particularly in enzyme inhibition and drug development. Its molecular formula is C10H21N3O3, and it features a unique structure that includes a tert-butyl group, a hydroxycarbamimidoyl moiety, and a methylcarbamate group .

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The hydroxycarbamimidoyl group enhances its binding affinity, allowing it to inhibit enzyme activity effectively. This occurs through competitive inhibition where the compound binds to the active site of enzymes, preventing substrate access and subsequent catalytic activity. Moreover, it can modulate receptor activity by altering signal transduction pathways through receptor binding.

Structure-Activity Relationship

The structural characteristics of this compound contribute significantly to its biological properties. The presence of the hydroxycarbamimidoyl group is crucial for its specific interactions with biological targets, differentiating it from other carbamate derivatives .

Enzyme Inhibition Studies

Recent studies have demonstrated the potential of this compound in inhibiting various enzymes:

Enzyme IC50 Value (µM) Notes
Acetylcholinesterase (AChE)38.98Strong inhibitor compared to standard drugs
Butyrylcholinesterase (BChE)1.60Most effective among tested carbamate derivatives
Other targetsVariesSpecific binding interactions noted

These findings indicate that the compound exhibits significant inhibitory activity against cholinesterases, which are critical in neurotransmission processes .

Case Studies

  • Toxicity Assessment : A study evaluated the acute toxicity of various N-methyl carbamate pesticides, revealing that compounds similar to this compound exhibit varying degrees of neurotoxic effects depending on their structural modifications. The study highlighted that certain derivatives showed higher selectivity for BChE over AChE, suggesting potential therapeutic applications in conditions like Alzheimer's disease where BChE inhibition is beneficial .
  • Bioremediation Potential : Research has shown that carbamate-degrading hydrolases can effectively metabolize compounds like this compound in microbial populations, indicating its potential for bioremediation applications in pesticide-contaminated environments .

Q & A

(Basic) What are the recommended synthetic routes for tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate?

The compound is synthesized via carbamate protection of an intermediate amine. A typical method involves reacting tert-butyl (2-aminoethyl)carbamate derivatives with hydroxycarbamimidoyl precursors under mild acidic conditions. For example, tert-butyl-protected intermediates are treated with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by purification via preparative HPLC to isolate the final product . Reaction optimization may involve adjusting stoichiometry, temperature (room temperature to 40°C), and solvent polarity to enhance yield.

(Basic) Which spectroscopic and crystallographic techniques are critical for structural characterization?

Key methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of tert-butyl, methyl, and carbamate groups.
  • X-ray Crystallography : Resolves hydrogen-bonding networks (e.g., intramolecular C–H⋯O bonds) and molecular packing in the crystal lattice, as observed in related carbamate derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

(Advanced) How can reaction conditions be optimized to mitigate side reactions during synthesis?

Side reactions (e.g., overprotection or hydrolysis) are minimized by:

  • Controlled Deprotection : Using TFA in DCM for selective removal of tert-butyl groups without disrupting the hydroxycarbamimidoyl moiety .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while inert atmospheres prevent oxidation.
  • Catalyst Screening : Lewis acids like ZnCl2_2 may enhance regioselectivity in imidazole ring formation .

(Advanced) How should researchers resolve contradictions in reported stability data under varying pH?

Conflicting stability profiles (e.g., acid sensitivity vs. alkaline hydrolysis) require empirical validation:

  • pH-Dependent Stability Assays : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC.
  • Kinetic Studies : Calculate half-life (t1/2t_{1/2}) under extreme conditions. Evidence suggests instability in strong acids/bases due to carbamate cleavage, but stability at neutral pH .

(Basic) What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

(Advanced) What role does this compound play in medicinal chemistry research?

It serves as a precursor for bioactive molecules, such as HIV-1 protease inhibitors. The hydroxycarbamimidoyl group acts as a metal-binding pharmacophore, while the tert-butyl carbamate enhances solubility for in vitro assays .

(Advanced) How can mechanistic studies elucidate the reactivity of its carbamate group?

  • Isotopic Labeling : Use 18^{18}O-labeled water to track hydrolysis pathways.
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states during carbamate cleavage.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-limiting steps .

(Basic) What storage conditions preserve the compound’s integrity?

Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent moisture absorption and thermal degradation .

(Advanced) How are degradation products identified under oxidative stress?

  • LC-MS/MS : Profiles degradation pathways by detecting fragment ions (e.g., m/z corresponding to tert-butyl or hydroxyurea derivatives).
  • Accelerated Stability Testing : Expose the compound to H2_2O2_2 or UV light to simulate oxidative conditions .

(Advanced) How do hydrogen-bonding interactions influence its crystallographic behavior?

In crystal lattices, N–H⋯O and C–H⋯O bonds form chains parallel to the b-axis, stabilized by bifurcated hydrogen bonds. These interactions dictate solubility and melting points, as observed in X-ray studies of tert-butyl carbamates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate
Reactant of Route 2
tert-butyl N-[2-(N'-hydroxycarbamimidoyl)-2-methylethyl]-N-methylcarbamate

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